2-Aminoethyl dibutylborinate
Overview
Description
2-Aminoethyl dibutylborinate, also known as Dibutylborinic acid, ethanolamine ester, is a chemical compound with the linear formula [CH3(CH2)3]2BOCH2CH2NH2 . It has a molecular weight of 185.11 .
Molecular Structure Analysis
The molecular structure of 2-Aminoethyl dibutylborinate is represented by the formula [CH3(CH2)3]2BOCH2CH2NH2 . This indicates that the molecule consists of a boron atom bonded to two butyl groups and an ethanolamine group.Physical And Chemical Properties Analysis
2-Aminoethyl dibutylborinate has a melting point of 45-48°C and a boiling point of 247.2°C at 760 mmHg . It has a density of 0.82g/cm3 . The compound’s molecular weight is 185.11500, and it has a flash point of 103.3°C .Scientific Research Applications
1. Application in Oligonucleotide Synthesis
2-Aminoethyl dibutylborinate is utilized in the synthesis of oligodeoxyribonucleotides, specifically in the development of cost-efficient monomers. This application is significant for the preparation of therapeutic oligonucleotides, with a unique thermolytic cyclodeesterification process involved in the cleavage of the 2-(N-formyl-N-methyl)aminoethyl group from oligonucleotides (Grajkowski et al., 2001).
2. Synthesis of Fluorinated Amino Acids
The compound is instrumental in the stereoselective synthesis of fluorinated amino acids, such as 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine. These amino acids are valuable in medicinal chemistry and have been synthesized using a series of transformations starting from 4,4,4-trifluoro-3-methylbutanoic acid (Pigza et al., 2009).
3. Enhancement of Protein Stability
Research has shown that incorporating highly fluorinated amino acids, such as 2-amino-4,4,4-trifluorobutyric acid, into proteins can increase their stability. This has potential applications in protein-based biotechnologies, including therapeutics and biosensors (Chiu et al., 2009).
4. Biocatalysis for Amino Acid Synthesis
The compound is also used in the biocatalytic synthesis of amino acids like 2-amino-4-hydroxybutanoic acid, utilizing a systems biocatalysis approach. This involves coupling an aldol reaction with a stereoselective transamination, highlighting its role in the efficient synthesis of chiral amino acids (Hernández et al., 2017).
5. Use in NMR Studies
Fluorinated amino acids, including derivatives of 2-aminoethyl dibutylborinate, have been used in 19F NMR studies to measure intracellular pH in human lymphocytes. This application demonstrates the compound's utility in biochemical and medical research (Taylor & Deutsch, 1983).
Safety And Hazards
2-Aminoethyl dibutylborinate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, immediate medical attention is required .
properties
IUPAC Name |
2-dibutylboranyloxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24BNO/c1-3-5-7-11(8-6-4-2)13-10-9-12/h3-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUYZSUNYLBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(CCCC)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398990 | |
Record name | 2-Aminoethyl dibutylborinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl dibutylborinate | |
CAS RN |
19324-14-2 | |
Record name | Borinic acid, B,B-dibutyl-, 2-aminoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19324-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoethyl dibutylborinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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